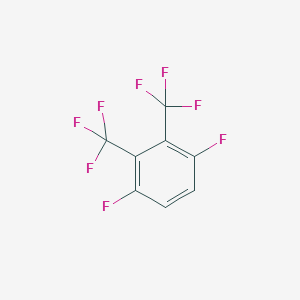
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide is a complex organophosphorus compound It is known for its unique structure, which includes phosphorus, oxygen, and nitrogen atoms arranged in a cyclic configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide typically involves the reaction of phosphorus trichloride with an appropriate amine and an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow reactors and automated systems may be used to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a biochemical probe.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar cyclic structures containing nitrogen atoms.
Phosphorus Oxides: Compounds with phosphorus-oxygen bonds, such as phosphorus pentoxide.
Organophosphorus Compounds: A broad class of compounds containing phosphorus atoms bonded to organic groups.
Uniqueness
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide is unique due to its specific arrangement of phosphorus, oxygen, and nitrogen atoms in a cyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
HNO8P3-3 |
|---|---|
Molekulargewicht |
235.93 g/mol |
IUPAC-Name |
2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-dioxazatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/H4NO8P3/c2-10(3)1-11(4,5)9-12(6,7)8-10/h(H,6,7)(H3,1,2,3,4,5)/p-3 |
InChI-Schlüssel |
YAOSBNYNALVHJH-UHFFFAOYSA-K |
Kanonische SMILES |
N1P(=O)(OP(=O)(OP1(=O)[O-])[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)





![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
